1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one
Description
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one is a structurally complex molecule featuring a 1,2,4-triazole moiety, an azetidine (four-membered nitrogen-containing ring), and a phenoxy-propanone backbone. The 1,2,4-triazole group is a heterocyclic scaffold known for its broad bioactivity, including antifungal, herbicidal, and pharmacological properties .
For example, triazole-containing compounds like epoxiconazole (a fungicide) and Triadimefon (a plant growth regulator) share key structural motifs, such as the triazole ring linked to a ketone or ether group, which are critical for their bioactivity .
Properties
IUPAC Name |
2-phenoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-6,10-13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHHQXDMTZJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound characterized by its unique structural motifs, including azetidine and triazole rings. These features are associated with significant biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Characteristics
The compound exhibits the following structural features:
| Feature | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing ring known for its biological activity. |
| Triazole Ring | A five-membered ring that enhances pharmacological properties, particularly in antifungal and anticancer applications. |
| Phenoxy Group | Contributes to the compound's lipophilicity and potential interactions with biological targets. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine and triazole moieties are known to modulate enzyme activity, which can lead to antimicrobial and anticancer effects. Specifically, the triazole ring is recognized for its ability to inhibit cytochrome P450 enzymes in fungi, thereby exhibiting antifungal properties .
Antimicrobial Properties
Preliminary studies indicate that this compound demonstrates significant antimicrobial activity. The triazole component plays a crucial role in this activity by disrupting fungal cell metabolism.
Anticancer Potential
Research has suggested that compounds with similar structural features have shown promise in cancer therapy. The mechanism may involve the inhibition of specific cancer cell pathways or the induction of apoptosis in malignant cells.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Antifungal Activity : A study examining various triazole derivatives concluded that compounds featuring the triazole moiety effectively inhibited fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Anticancer Activity Assessment : Another research effort focused on azetidine derivatives demonstrated their potential to inhibit tumor growth in vitro and in vivo, suggesting that structural modifications could enhance their efficacy against specific cancer types .
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a scaffold for designing new drugs targeting infections and cancers.
- Pharmaceutical Development : Potential for use as an intermediate in synthesizing more complex therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related triazole derivatives, focusing on substituent effects, synthetic pathways, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility vs. Bioactivity: The azetidine ring in the target compound introduces steric constraints compared to open-chain analogs like Triadimefon. This may enhance target specificity but reduce solubility . Chalcone-triazole hybrids () demonstrate that conjugated systems (e.g., enones) improve antifungal activity due to enhanced π-π stacking with enzyme active sites .
Synthetic Complexity :
- Epoxiconazole and Triadimefon rely on epoxide or ether linkages, which are synthetically straightforward but require stringent stereochemical control .
- The target compound’s azetidine-triazole linkage likely demands multi-step synthesis, including azetidine ring formation (e.g., via cyclization of γ-chloroamines) and subsequent triazole coupling .
Biological Performance: Triazole-methyl groups (common in all compounds) are critical for inhibiting cytochrome P450 enzymes in fungi . Phenoxy-propanone moieties (target compound and Triadimefon) may confer systemic mobility in plants, a desirable trait for agrochemicals .
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry, particularly for the azetidine and triazole moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ketone C=O stretch at ~1700 cm) .
Advanced Purity Analysis : - HPLC with UV/Vis detection quantifies impurities, especially regioisomers from triazole substitution .
- Elemental analysis validates stoichiometric composition .
How is the bioactivity of this compound evaluated in preclinical research?
Q. Basic Screening
- In vitro assays : Enzyme inhibition (e.g., cytochrome P450) or receptor-binding studies using fluorescence polarization .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
Advanced Mechanistic Studies : - Molecular docking simulations predict binding modes with targets like kinases or GPCRs .
- In vivo models : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent studies .
How can researchers resolve contradictions in bioactivity data across different studies?
Q. Methodological Considerations :
- Dose-response validation : Ensure consistent compound purity (>95% by HPLC) to exclude impurity-driven effects .
- Control experiments : Compare with structurally analogous compounds (e.g., triazole-azetidine derivatives) to isolate functional group contributions .
- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .
What strategies are employed to study structure-activity relationships (SAR) for this compound?
Q. Advanced SAR Approaches :
- Analog synthesis : Modify substituents (e.g., phenoxy to trifluoromethylphenyl) and compare bioactivity .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding via triazole N-atoms) using software like Schrödinger .
- Metabolic stability assays : Assess the impact of azetidine rigidity on hepatic clearance .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Process Chemistry :
- Catalyst optimization : Transition from homogeneous (e.g., Cu(I) in click chemistry) to heterogeneous catalysts for easier recovery .
- Solvent recycling : Implement green chemistry principles (e.g., switch to cyclopentyl methyl ether) to reduce waste .
- Thermal safety : Use reaction calorimetry to identify exothermic risks during ketone formation .
How does the stereochemistry of the azetidine ring influence biological activity?
Q. Advanced Stereochemical Analysis :
- Chiral HPLC separates enantiomers, which are tested individually for target selectivity .
- X-ray crystallography resolves absolute configuration and correlates with docking results .
- Dynamic NMR studies assess ring puckering effects on receptor binding .
What toxicological assessments are recommended before advancing this compound to in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
